N-(2-Bromobenzyl)-1H-purin-6-amine
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Overview
Description
N-(2-Bromobenzyl)-1H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a bromobenzyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-1H-purin-6-amine typically involves the reaction of 2-bromobenzyl bromide with 6-aminopurine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzyl)-1H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted purine derivatives with various functional groups.
Oxidation Reactions: Oxidized purine derivatives.
Reduction Reactions: Reduced purine derivatives.
Scientific Research Applications
N-(2-Bromobenzyl)-1H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The purine ring structure allows the compound to mimic natural purines, thereby interfering with biological processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl bromide: A precursor used in the synthesis of N-(2-Bromobenzyl)-1H-purin-6-amine.
6-Aminopurine: The purine base used in the synthesis of the compound.
N-(2-Bromobenzyl)-1H-indole: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific combination of the bromobenzyl group and the purine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPFTGKKYUNEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734220 |
Source
|
Record name | N-[(2-Bromophenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67023-54-5 |
Source
|
Record name | N-[(2-Bromophenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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